molecular formula C18H18N2O2S B2791699 N,N-dimethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide CAS No. 866008-79-9

N,N-dimethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide

Cat. No. B2791699
CAS RN: 866008-79-9
M. Wt: 326.41
InChI Key: YPJPXWHKQIZRGG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains an isoindole group, which is a polycyclic compound with fused benzene and pyrrole rings. It also has a sulfanyl group (-SH), an amide group (-CONH2), and two methyl groups (-CH3) attached to the nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the isoindole core, followed by various functionalization reactions. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoindole group suggests that the compound may have aromatic properties. The amide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group could undergo hydrolysis or reduction reactions. The sulfanyl group could be oxidized to a sulfonyl group. The compound could also undergo electrophilic aromatic substitution reactions at the isoindole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and sulfanyl groups could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide involves the binding of the compound to the active site of the target enzyme. This binding prevents the enzyme from carrying out its normal function, leading to its inhibition. The exact mechanism of inhibition may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme being targeted. Inhibition of histone deacetylases, for example, can lead to changes in gene expression and cell differentiation. Inhibition of metalloproteinases can affect extracellular matrix remodeling and cell migration. Carbonic anhydrase inhibition can affect pH regulation and bicarbonate transport.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-dimethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide in lab experiments is its potency as an enzyme inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. However, the compound's potency can also be a limitation, as it may inhibit multiple enzymes at once, making it difficult to determine the specific effects of inhibition on a particular enzyme.

Future Directions

There are several future directions for research involving N,N-dimethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide. One area of interest is the development of more selective inhibitors that target specific enzymes. Another area of research is the use of the compound in animal models to study its effects in vivo. Additionally, the compound's potential as a therapeutic agent for various diseases is an area of ongoing research.

Synthesis Methods

The synthesis of N,N-dimethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide has been reported in the literature using various methods. One of the most common methods involves the reaction of 3-oxo-2-phenyl-2,3-dihydro-1H-isoindole with dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain the final compound.

Scientific Research Applications

N,N-dimethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide has been used in a variety of scientific research applications. It has been shown to be a potent inhibitor of several enzymes, including histone deacetylases, metalloproteinases, and carbonic anhydrases. These enzymes play important roles in various biological processes, and their inhibition can provide valuable insights into their function.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

N,N-dimethyl-2-[(3-oxo-2-phenyl-1H-isoindol-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-19(2)16(21)12-23-18-15-11-7-6-10-14(15)17(22)20(18)13-8-4-3-5-9-13/h3-11,18H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJPXWHKQIZRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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